molecular formula C36H32N2O4 B1223098 N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide CAS No. 61595-77-5

N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide

Cat. No. B1223098
CAS RN: 61595-77-5
M. Wt: 556.6 g/mol
InChI Key: PVWNDKPREJPMNY-UHFFFAOYSA-N
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Description

“N,N’-Dibenzyl-N,N’-diphenyl-1,2-phenylenedioxydiacetamide” is a chemical compound that is used as a neutral carrier in sodium-selective electrodes . It is also known by the synonym "ETH 157" .


Molecular Structure Analysis

The molecular structure of “N,N’-Dibenzyl-N,N’-diphenyl-1,2-phenylenedioxydiacetamide” is represented by the empirical formula C36H32N2O4 . The molecular weight of this compound is 556.65 .

Scientific Research Applications

Ionophore Applications in Clinical Analysis

N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide has been utilized as a component in ion-selective electrodes. For instance, it has been used in the development of a Na+-selective electrode for clinical analyzers, particularly in blood serum analysis. This ionophore demonstrates superior Na+/K+ selectivity, making it suitable for assays of Na+ in clinical settings (Maruizumi et al., 1986).

Antimicrobial Properties

Research has also explored the antimicrobial potential of derivatives of N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide. Novel derivatives have been synthesized and tested for antibacterial and antifungal activities. Some derivatives, such as 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide, have shown significant antimicrobial and antifungal properties, suggesting a potential avenue for developing potent antimicrobial agents (Kumar & Mishra, 2015).

Pharmaceutical and Chemical Applications

In pharmaceutical research, derivatives of N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide have been synthesized for various applications, such as in the creation of analgesic agents. One study focused on the docking of these compounds on cyclo-oxygenase enzymes and evaluated their analgesic activity, finding significant results for certain derivatives (Kumar et al., 2019). Additionally, these compounds have been used in the development of new antioxidants and polymers, demonstrating versatility in chemical applications (Breza et al., 2006).

Analytical Chemistry Applications

In analytical chemistry, N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide has been involved in the study of activity coefficients in mixed electrolyte systems. Its use in ion-selective membrane electrodes has contributed to the understanding of the nonideal behavior of such systems, aiding in the development of more accurate analytical methods (Deyhimi et al., 2007).

properties

IUPAC Name

N-benzyl-2-[2-[2-(N-benzylanilino)-2-oxoethoxy]phenoxy]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O4/c39-35(37(31-19-9-3-10-20-31)25-29-15-5-1-6-16-29)27-41-33-23-13-14-24-34(33)42-28-36(40)38(32-21-11-4-12-22-32)26-30-17-7-2-8-18-30/h1-24H,25-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNDKPREJPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3OCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977185
Record name 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide

CAS RN

61595-77-5
Record name 2,2′-[1,2-Phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61595-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eth 157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061595775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Maruizumi, D Wegmann, G Suter, D Ammann… - Microchimica Acta, 1986 - Springer
The ionophore N,N,N′,N′-tetracyclohexyl-1,2-phenylenedioxydiacetamide (4) shows higher lipophilicity and superior Na + /K + selectivity than the previously described N,N′-…
Number of citations: 36 link.springer.com
F Deyhimi, M Sabzehzari… - Chemical Engineering …, 2007 - Taylor & Francis
The mean activity coefficients for NaCl in a ternary electrolyte system were determined by the potentiometric method, at 25C, using a solvent polymeric (PVC) sodium-selective …
Number of citations: 7 www.tandfonline.com
JR Farrell, PJ Iles, T Dimitrakopoulos - Analytica chimica acta, 1996 - Elsevier
A photocured sodium ion-selective electrode, based on the ionophore N,N′-dibenzyl-N,N′-diphenyl-1,2-phenylenedi-oxydiacetamide (ETH 157), was developed and evaluated. The …
Number of citations: 18 www.sciencedirect.com
F Deyhimi, Z Karimzadeh, R Salamat-Ahangari - Fluid phase equilibria, 2007 - Elsevier
This work reports the results of a thermodynamic investigation of the ternary NaCl–MgCl 2 –H 2 O mixed electrolyte system. The potentiometric measurements were performed at 298K, …
Number of citations: 17 www.sciencedirect.com
XV Chen, P Bühlmann - Current Opinion in Electrochemistry, 2022 - Elsevier
Ion-selective electrodes (ISEs) are used widely in mainframe analyzers for clinical chemistry, but there is also an increasing interest in the development of paper-based devices, …
Number of citations: 10 www.sciencedirect.com
K Yoshimune, H Morimoto, Y Hirano… - Journal of bioenergetics …, 2010 - Springer
Alkaliphiles grow under alkaline conditions that might be disadvantageous for the transmembrane pH gradient (ΔpH, outside acidic). In this study, the behaviors of extruded protons by …
Number of citations: 13 link.springer.com
LG Popova, DA Matalin, YV Balnokin - Biochemistry (Moscow), 2020 - Springer
The effects of N,N′-dicyclohexylcarbodiimide (DCCD), non-specific inhibitor of various transport systems functioning in biological membranes, on Na + -transporting P-type ATPase of …
Number of citations: 3 link.springer.com
AD Ivanova, ES Koltashova, EV Solovyeva… - Electrochimica …, 2016 - Elsevier
The impact of the aqueous electrolyte co-extraction to the potentiometric response of ionophore-based ion-selective electrodes (ISEs) is studied theoretically and experimentally. A …
Number of citations: 22 www.sciencedirect.com
Z Zhujun, JL Mullin, WR Seitz - Analytica chimica acta, 1986 - Elsevier
A reagent phase that responds to sodium ion is used in a sodium-selective fiber-optic sensor. The components of the reagent phase are the ammonium salt of 8-anilino-1- …
Number of citations: 78 www.sciencedirect.com
VA Buzanovskii - Review Journal of Chemistry, 2018 - Springer
Human blood is tested in clinical diagnostic laboratories for numerous indicators. One of these indicators is the concentration of sodium. The review presents a chronological …
Number of citations: 3 link.springer.com

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